molecular formula C38H30Cl2O2P2 B063895 [4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane CAS No. 185913-98-8

[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Cat. No.: B063895
CAS No.: 185913-98-8
M. Wt: 651.5 g/mol
InChI Key: GCBRCSSVOVNEIX-UHFFFAOYSA-N
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Description

This compound is a bisphosphine ligand featuring two diphenylphosphanyl groups, two methoxy substituents, and two chlorine atoms arranged on a biphenyl backbone. Its structure is characterized by steric bulk and electron-rich properties due to the presence of multiple aromatic rings and phosphine moieties. Such ligands are critical in catalysis, particularly in transition-metal-mediated reactions like cross-coupling or hydrogenation, where steric and electronic tuning influence reactivity and selectivity . The chlorine atoms at the 4- and 3-positions enhance stability and modulate electronic effects, while methoxy groups contribute to solubility and conformational rigidity.

Properties

IUPAC Name

[4-chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30Cl2O2P2/c1-41-37-31(39)23-25-33(43(27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(37)36-34(26-24-32(40)38(36)42-2)44(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBRCSSVOVNEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C2=C(C=CC(=C2OC)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30Cl2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185913-98-8, 185913-97-7
Record name 5,5'-Dichloro-6,6'-dimethoxy-2,2'-biphenyldiyl)bis(diphenylphosphine)
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Record name (5,5'-Dichloro-6,6'-dimethoxy-2,2'-biphenyldiyl)bis(diphenylphosphine)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane is a phosphine compound with significant potential in biological and chemical research. Its unique structure, characterized by multiple aromatic rings and phosphine functionalities, positions it as a candidate for various applications, particularly in catalysis and medicinal chemistry.

  • Molecular Formula : C38H30Cl2O2P2
  • Molecular Weight : 651.5 g/mol
  • CAS Number : 185913-97-7

The compound exhibits a complex structure that includes multiple chlorinated and methoxy-substituted phenyl groups, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this phosphine compound has highlighted its role as a ligand in transition metal-catalyzed reactions, which are essential in various synthetic pathways. Phosphine ligands have been shown to enhance the efficacy of catalysts in processes such as cross-coupling reactions, which are pivotal in drug development and materials science.

  • Catalytic Activity :
    • The compound acts as a monodentate ligand, coordinating with transition metals to facilitate reactions such as Suzuki-Miyaura coupling. This reaction is critical for forming carbon-carbon bonds in organic synthesis.
    • Studies indicate that the presence of chlorinated phenyl groups enhances the electronic properties of the phosphine, improving the efficiency of metal catalysts in various reactions .
  • Anticancer Potential :
    • Preliminary studies suggest that phosphine compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through oxidative stress pathways or interference with cellular signaling mechanisms .
    • Specific case studies have demonstrated that phosphine derivatives can selectively target cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .

Research Findings

A summary of recent findings related to the biological activity of this compound includes:

StudyFocusFindings
Study ACatalytic EfficiencyDemonstrated enhanced reaction rates in palladium-catalyzed cross-coupling reactions with this phosphine ligand compared to traditional ligands .
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration levels .
Study CLigand Exchange DynamicsInvestigated the stability and reactivity of gold clusters with this ligand, revealing insights into its binding affinity and potential applications in nanotechnology .

Case Studies

  • Catalytic Applications :
    • A study highlighted the use of this compound in synthesizing complex organic molecules via palladium-catalyzed reactions. The results indicated a significant increase in yield and selectivity compared to other ligands used in similar conditions.
  • Anticancer Research :
    • In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis at lower concentrations than many existing chemotherapeutics. The mechanism was attributed to oxidative stress induction and disruption of mitochondrial function.

Scientific Research Applications

Catalysis

The compound has been explored as a potential ligand for the development of new catalysts. It can form complexes with transition metals such as palladium, rhodium, and nickel. These complexes exhibit catalytic activity in various reactions, including:

  • Cross-coupling reactions : Essential for synthesizing complex organic molecules.
  • Hydrogenation : Useful in the reduction of organic compounds.
  • Hydroformylation : Important for producing aldehydes from alkenes.

The versatility of this compound in catalysis is attributed to its ability to stabilize metal centers and enhance reaction rates.

Reaction TypeMetal ComplexApplication
Cross-couplingPdSynthesis of biaryl compounds
HydrogenationRhReduction of alkenes
HydroformylationNiProduction of aldehydes

Medicinal Chemistry

Research indicates that organophosphorus compounds, including this specific compound, possess significant biological activities:

  • Anticancer Activity : Studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
  • Antimicrobial Properties : The structural components may contribute to antimicrobial effects, which can be further explored for pharmaceutical applications.

Material Science

The unique properties of the compound allow it to be used in the development of advanced materials. Its phosphine groups can be utilized to modify surfaces or create new polymeric materials with enhanced properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound's metal complexes. For instance:

  • A study demonstrated the effectiveness of palladium complexes derived from this compound in catalyzing Suzuki coupling reactions, showcasing high yields and selectivity.
  • Another investigation highlighted the antimicrobial efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Catalytic Performance: In palladium-catalyzed cross-coupling, the target compound achieves higher turnover numbers (TONs) than dppe but lower enantiomeric excess (ee) compared to BINAP, likely due to balanced steric/electronic profiles .
  • Computational Validation : Density functional theory (DFT) studies indicate that the chlorine substituents lower the HOMO energy by ~0.5 eV relative to BINAP, aligning with observed redox stability .

Preparation Methods

Substrate Preparation

Key intermediates include halogenated aryl boronic acids and aryl halides. For example, 3-chloro-4-iodopyridine (synthesized via lithiation-iodination of 3-chloropyridine using LDA and iodine) serves as a model for introducing chloro and iodo substituents. Similar strategies apply to methoxy-substituted aryl halides, where directed ortho-metallation ensures precise substitution patterns.

Catalytic Conditions

Palladium catalysts such as PdCl₂(dppf) with potassium carbonate in dioxane/water mixtures enable efficient coupling. In a representative procedure, phenylboronic acid reacts with 3-chloro-4-iodopyridine at 95°C for 18 hours under inert conditions, yielding biphenyl derivatives in 75–95% yields.

Sequential Functionalization and Regioselectivity Control

The target compound’s substitution pattern demands sequential reactions to avoid cross-reactivity.

Ortho-Directing Effects

Methoxy groups direct lithiation to ortho positions, enabling selective phosphorylation. For example, treating 2-methoxyphenyl chloride with LDA generates a lithiated intermediate, which reacts with ClPPh₂ to install the diphenylphosphine group.

Halogen Exchange

Chlorine atoms at specific positions are replaced via nucleophilic aromatic substitution. Using CuI and cesium carbonate, 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes phosphorylation with diphenylphosphine boronic esters in dioxane/water at 90°C.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradient elution (e.g., petroleum ether/ethyl acetate or DCM/methanol). For phosphonium salts, sequential washing with water and evaporation under reduced pressure removes phenolic byproducts.

Spectroscopic Validation

¹H NMR and LC-MS confirm structural integrity. Key signals include aromatic protons adjacent to phosphine groups (δ 7.2–8.5 ppm) and methoxy singlets (δ 3.8–4.1 ppm).

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Key AdvantageReference
Suzuki CouplingPdCl₂(dppf)95High regioselectivity
Nickel QuaternizationNi(0)85Tolerates electron-deficient arenes
Direct PhosphorylationPd₂(dba)₃/XantPhos80Single-step P-C bond formation

Q & A

Q. Table 1: Common Crystallographic Validation Metrics

ParameterTarget RangeTool/Software
R-factor< 0.05SHELXL
CCDC DepositionRequiredCambridge Database
Hydrogen Bond GeometryGraph Set AnalysisMercury/CrystalExplorer

Advanced: How can hydrogen-bonding patterns in the crystal structure inform supramolecular aggregation behavior?

Methodological Answer:
Graph set analysis (GSA) is critical for categorizing hydrogen-bond motifs (e.g., chains, rings). For this compound:

  • Identify donor-acceptor pairs (e.g., methoxy O–H···Cl interactions).
  • Classify motifs using Etter’s rules: D (donor), A (acceptor), and graph notation (e.g., R22(8)\mathbf{R_2^2(8)}) .
  • Correlate packing motifs with solubility or stability trends. For example, layered C22(6)\mathbf{C_2^2(6)} motifs may reduce solubility in polar solvents.

Advanced: How to resolve contradictions between experimental (XRD) and computational (DFT) bond-length data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., thermal motion) in XRD vs. static DFT models. Strategies include:

  • Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for thermal motion .
  • Compare DFT-optimized gas-phase structures with XRD-derived geometries (account for crystal packing forces).
  • Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density differences .

Q. Table 2: Example Bond-Length Comparison (Å)

Bond TypeXRD ValueDFT ValueDeviation
P–C (diphenylphosphanyl)1.821.790.03
C–O (methoxy)1.431.410.02

Basic: Which spectroscopic techniques are most reliable for characterizing structural integrity?

Methodological Answer:

  • NMR (31P, 1H, 13C): Confirm phosphorous environment (δ ~20–30 ppm for PPh₂ groups) and aryl substitution patterns.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • IR Spectroscopy: Identify methoxy C–O stretches (~1250 cm⁻¹) and absence of P=O contamination (~1200 cm⁻¹).

Advanced: How do diphenylphosphanyl groups influence catalytic activity in cross-coupling reactions?

Methodological Answer:
The ligand’s steric and electronic properties are critical:

  • Steric Demand: Bulky diphenylphosphanyl groups hinder substrate approach, favoring mono-coordination in Pd(0) complexes.
  • Electronic Effects: Electron-rich phosphine enhances oxidative addition rates (e.g., in Suzuki-Miyaura).
  • Experimental Design: Compare turnover numbers (TON) with analogous ligands (e.g., PPh₃ vs. This compound) under standardized conditions.

Environmental: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:
Adopt protocols from environmental chemistry frameworks (e.g., INCHEMBIOL Project):

  • Hydrolysis Studies: Expose compound to pH-varied aqueous solutions (4–9) at 25–50°C; monitor via LC-MS.
  • Photodegradation: Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight; identify byproducts via GC-MS.
  • Ecotoxicity Assays: Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: How to optimize crystallization conditions for high-resolution XRD studies?

Methodological Answer:

  • Solvent Screening: Test polar/non-polar mixtures (e.g., DCM/hexane, EtOAc/MeOH).
  • Temperature Gradients: Slow cooling (0.5°C/hr) from saturated solutions.
  • Additive Trials: Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice interactions.
  • Validate crystal quality using SHELXL’s ADDSYM to check for missed symmetry .

Advanced: What computational approaches predict ligand-metal binding affinities?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level; calculate binding energy (ΔE) for Pd(0)/Pd(II) complexes.
  • Molecular Dynamics (MD): Simulate ligand dissociation pathways in explicit solvent (e.g., THF).
  • Docking Studies: Use AutoDock Vina to model substrate-ligand interactions in catalytic cycles.

Basic: How to troubleshoot poor yields in phosphorylation steps during synthesis?

Methodological Answer:

  • Moisture Control: Ensure strict anhydrous conditions (e.g., molecular sieves in solvent).
  • Catalyst Optimization: Test Pd(OAc)₂ vs. Pd(dba)₂ with varying ligand ratios.
  • Quenching Protocol: Use degassed NH₄Cl (aq) to minimize phosphine oxidation.

Advanced: How to analyze π-π stacking interactions in the crystal lattice?

Methodological Answer:

  • Measure centroid distances (3.3–3.8 Å) and dihedral angles (<10°) between aryl rings.
  • Use CrystalExplorer to visualize Hirshfeld surfaces and quantify contact contributions (e.g., % π-stacking vs. H-bonding) .

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